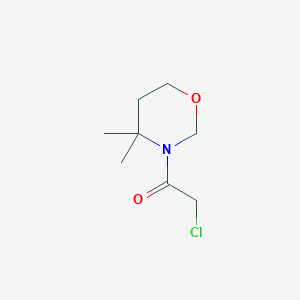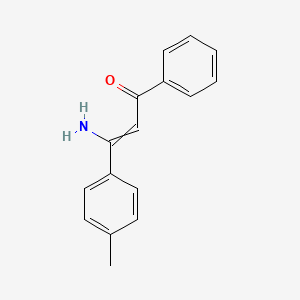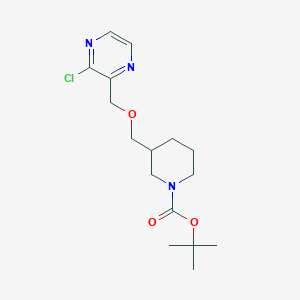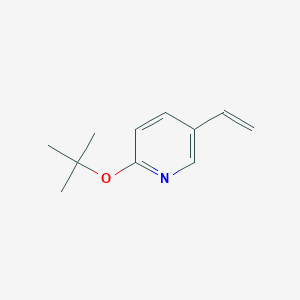
2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl-: is a heterocyclic organic compound that contains one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of chloroacetyl chloride with a suitable amine in the presence of a base can lead to the formation of the desired oxazine ring .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process is designed to be scalable and cost-effective for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced oxazine derivatives.
Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while reduction can produce tetrahydrooxazine derivatives .
Aplicaciones Científicas De Investigación
2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Morpholine (tetrahydro-1,4-oxazine): A related compound with similar structural features but different chemical properties.
Ifosfamide: Another oxazine derivative used as a chemotherapeutic agent.
Uniqueness: 2H-1,3-Oxazine, 3-(chloroacetyl)tetrahydro-4,4-dimethyl- is unique due to its specific functional groups and the resulting chemical properties. The presence of the chloroacetyl group allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Propiedades
Número CAS |
73512-51-3 |
|---|---|
Fórmula molecular |
C8H14ClNO2 |
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
2-chloro-1-(4,4-dimethyl-1,3-oxazinan-3-yl)ethanone |
InChI |
InChI=1S/C8H14ClNO2/c1-8(2)3-4-12-6-10(8)7(11)5-9/h3-6H2,1-2H3 |
Clave InChI |
AOZWUKUEEAWLDQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCOCN1C(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[(4-Amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethylidene]amino]oxy-1-morpholin-4-ylethanone](/img/structure/B13960487.png)

![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)








